N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a thieno[3,2-d]pyrimidinyl sulfanyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[3,2-d]pyrimidinyl core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno[3,2-d]pyrimidinyl core.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidinyl core.
Attachment of the chloro-methoxyphenyl group: This step involves the coupling of the chloro-methoxyphenyl group to the intermediate product obtained from the previous step. This is typically achieved through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidinyl moiety, converting it to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure can be leveraged.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the thieno[3,2-d]pyrimidinyl moiety can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with similar compounds such as:
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: This compound shares the chloro-methoxyphenyl group but differs in the rest of its structure.
N-(3-chloro-4-methoxyphenyl)-2-(methylthio)acetamide: This compound has a similar sulfanyl group but lacks the thieno[3,2-d]pyrimidinyl moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-3-21-16(23)15-12(6-7-25-15)20-17(21)26-9-14(22)19-10-4-5-13(24-2)11(18)8-10/h4-8H,3,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYFXVLDKBKSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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